3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound that belongs to the class of phthalazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the phthalazine ring system, which includes a carboxylic acid functional group. Phthalazine derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and phthalic anhydride.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under reflux conditions to form the phthalazine ring system.
Oxidation: The resulting compound is oxidized using an oxidizing agent, such as potassium permanganate or chromium trioxide, to introduce the carboxylic acid functional group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors are used to achieve higher efficiency and scalability. These reactors allow for continuous feeding of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It has been used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Other phthalazine derivatives with similar structures and functional groups.
Chlorophenyl Compounds: Compounds containing the chlorophenyl group, such as 4-chlorobenzoic acid.
Uniqueness
3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its specific combination of the phthalazine ring system and the chlorophenyl group
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-oxophthalazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBUJJAUHQRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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